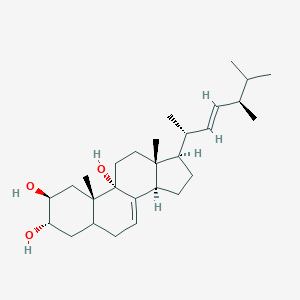![molecular formula C21H24FN3O2 B238109 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as FIPI, is a small molecule inhibitor that has shown promising results in scientific research applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular processes.
作用機序
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits PLD activity by binding to the enzyme's catalytic site, thereby preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition results in the disruption of several cellular processes that rely on PLD activity, including membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. Inhibition of PLD activity by this compound results in the suppression of cell proliferation, migration, and invasion in cancer cells. This compound has also been shown to reduce inflammation by inhibiting PLD activity in immune cells. In addition, this compound has been investigated for its neuroprotective effects in neurodegenerative disease models.
実験室実験の利点と制限
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. This compound is also cell-permeable, allowing for easy delivery to target cells. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
For 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and developing more potent and specific PLD inhibitors. This compound's potential for clinical use in various diseases also warrants further investigation.
合成法
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is synthesized through a multi-step process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of triethylamine to obtain the intermediate product. Finally, the intermediate product is treated with benzoyl chloride to yield this compound.
科学的研究の応用
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in scientific research applications due to its potent inhibitory activity against PLD. PLD is involved in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. Dysregulation of PLD has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in inhibiting PLD activity and has been investigated for its therapeutic potential in various disease models.
特性
分子式 |
C21H24FN3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
3-fluoro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)21(27)25-12-10-24(11-13-25)19-8-6-18(7-9-19)23-20(26)16-4-3-5-17(22)14-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
InChIキー |
MFJXDTHUFGABAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)